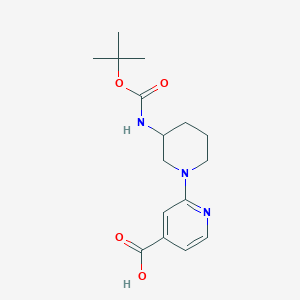
2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid
Vue d'ensemble
Description
2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid (often referred to as TBC-Amino-Piperidine-Isonicotinic Acid) is a derivative of isonicotinic acid, which has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 282.34 g/mol. The structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to influence the compound's solubility and stability.
Mechanisms of Biological Activity
The biological activity of TBC-Amino-Piperidine-Isonicotinic Acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to inflammation and cancer progression. For instance, derivatives containing the piperidine moiety have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune responses .
- Antiviral Properties : Research indicates that similar compounds exhibit antiviral activity against several viruses, including influenza and herpes simplex virus (HSV). The incorporation of the piperidine structure enhances interaction with viral proteins, potentially leading to effective inhibition .
- Antimicrobial Activity : Studies have demonstrated that compounds with the isonicotinic acid framework possess significant antibacterial properties. The structural modifications, such as the addition of the Boc group, may enhance membrane permeability and target bacterial cell walls effectively .
Table 1: Summary of Biological Activities
Detailed Findings
- DPP-IV Inhibition : The compound was tested for its ability to inhibit DPP-IV, which plays a crucial role in glucose metabolism. The findings indicated a modest inhibition profile, suggesting potential use in managing type 2 diabetes .
- Antiviral Efficacy : In vitro studies showed that TBC-Amino-Piperidine demonstrated significant antiviral activity against HSV-1, with a therapeutic index indicating its safety and efficacy in cellular models .
- Antimicrobial Studies : Compounds similar to TBC-Amino-Piperidine have been shown to effectively combat various strains of bacteria, including resistant strains. This positions it as a candidate for further development in antibiotic therapies .
Propriétés
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-5-4-8-19(10-12)13-9-11(14(20)21)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLTWDMPGNWSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















